p-Chlorobenzyl-p-chlorophenyl sulfoxide
Overview
Description
P-Chlorobenzyl-p-chlorophenyl sulfoxide is a chemical compound with the molecular formula C13H10Cl2OS . It is also known by other names such as Chlorbensid sulfoxide and 1-chloro-4-[(4-chlorophenyl)sulfinylmethyl]benzene .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H10Cl2OS/c14-11-3-1-10(2-4-11)9-17(16)13-7-5-12(15)6-8-13/h1-8H,9H2
. The compound has a molecular weight of 285.2 g/mol . Physical and Chemical Properties Analysis
This compound has a molecular weight of 285.2 g/mol . It has a XLogP3-AA value of 3.9, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and three rotatable bonds . Its exact mass and monoisotopic mass are both 283.9829415 g/mol . The topological polar surface area is 36.3 Ų .Scientific Research Applications
1. Analytical Methods in Agriculture
A method for the colorimetric analysis of residues of p-chlorobenzyl p-chlorophenyl sulphide in plant and animal tissues was developed. This technique involves pre-oxidation and intensive nitration of spray residues to detect the presence of p-chlorobenzyl p-chlorophenyl sulphone. The method is sensitive and specific, except in the presence of DDT (Higgons & Kilbey, 1955).
2. Catalysis in Organic Synthesis
Research on oxo-rhenium complexes as catalysts in the oxidation of alcohols using a sulfoxide as an oxidant agent has been conducted. This system, including bis(4-chlorophenyl) sulfoxide, is efficient for oxidizing primary and secondary alcohols to corresponding aldehydes and ketones without further oxidation to acids (Sousa et al., 2013).
3. Chemical Reaction Mechanisms
Research on the reactions of syn-1-haloethyl p-chlorophenyl sulfoxides with organometallic reagents has been undertaken to determine the extent of competing reaction pathways, including sulfoxide ligand exchange and halogen-metal exchange (Blakemore et al., 2007).
4. Intramolecular Chemical Processes
Studies on Pummerer reactions of benzyl and dichlorobenzyl p-tolyl sulfoxides have been conducted. These studies have provided insights into the intramolecular acetoxyl migration from sulfur atoms to α-carbon, indicating predominant intramolecular processes (Itoh et al., 1983).
5. Organic Synthesis Techniques
Stereoselective oxidation of 2-(4-chlorophenyl) compounds to sulfoxides has been examined under mild conditions, exploring different oxidation agents and yielding important insights into the stereoselectivity of these reactions (Nakao et al., 1990).
6. Electronic Transport in Polymer Films
The electronic transport mechanism in thin films of poly(azomethine sulfone)s, prepared using bis(4-chlorophenyl)sulfone, has been studied. These studies have contributed to understanding the semiconducting properties and electronic transport in these polymers (Rusu et al., 2007).
Properties
IUPAC Name |
1-chloro-4-[(4-chlorophenyl)sulfinylmethyl]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2OS/c14-11-3-1-10(2-4-11)9-17(16)13-7-5-12(15)6-8-13/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBAOLWSMWCAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042258 | |
Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7047-28-1 | |
Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007047281 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC221139 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | p-Chlorobenzyl-p-chlorophenyl sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4042258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | P-CHLOROBENZYL-P-CHLOROPHENYL SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DVU8XKP5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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